Cas no 1806333-60-7 (3,4-Dimethyl-5-iodoanisole)

3,4-Dimethyl-5-iodoanisole is a substituted aromatic compound featuring a methoxy group and an iodine atom on a dimethylated benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings, where the iodine acts as a reactive handle. The electron-donating methoxy and methyl groups enhance its stability and influence regioselectivity in further functionalization. Its well-defined reactivity and purity make it suitable for pharmaceutical and agrochemical research, as well as material science applications. The compound is typically handled under inert conditions to preserve its integrity.
3,4-Dimethyl-5-iodoanisole structure
3,4-Dimethyl-5-iodoanisole structure
Product name:3,4-Dimethyl-5-iodoanisole
CAS No:1806333-60-7
MF:C9H11IO
Molecular Weight:262.087515115738
CID:5004840

3,4-Dimethyl-5-iodoanisole 化学的及び物理的性質

名前と識別子

    • 3,4-Dimethyl-5-iodoanisole
    • インチ: 1S/C9H11IO/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5H,1-3H3
    • InChIKey: YZUZSBPBAYAZBM-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC(C)=C1C)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 9.2

3,4-Dimethyl-5-iodoanisole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010009687-250mg
3,4-Dimethyl-5-iodoanisole
1806333-60-7 97%
250mg
470.40 USD 2021-07-06
Alichem
A010009687-500mg
3,4-Dimethyl-5-iodoanisole
1806333-60-7 97%
500mg
798.70 USD 2021-07-06
Alichem
A010009687-1g
3,4-Dimethyl-5-iodoanisole
1806333-60-7 97%
1g
1,534.70 USD 2021-07-06

3,4-Dimethyl-5-iodoanisole 関連文献

3,4-Dimethyl-5-iodoanisoleに関する追加情報

3,4-Dimethyl-5-iodoanisole (CAS No. 1806333-60-7): A Versatile Intermediate in Organic Synthesis and Pharmaceutical Research

The chemical compound 3,4-Dimethyl-5-iodoanisole (CAS No. 1806333-60-7) is a specialized aromatic ether with significant applications in organic synthesis and pharmaceutical development. Its molecular structure, featuring a methoxy group (anisole), iodine substitution, and dimethyl functionalization, makes it a valuable intermediate for constructing complex molecules. Researchers and industries increasingly focus on this compound due to its role in cross-coupling reactions, a cornerstone of modern drug discovery and material science.

In recent years, the demand for iodinated aromatic compounds like 3,4-Dimethyl-5-iodoanisole has surged, driven by their utility in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal for creating biologically active molecules, including API intermediates (Active Pharmaceutical Ingredients). The compound’s electron-rich benzene ring and steric effects from the methyl groups enhance its selectivity in synthetic pathways, aligning with trends toward green chemistry and atom economy.

From an industrial perspective, 3,4-Dimethyl-5-iodoanisole addresses key challenges in high-value chemical production. Its stability under standard conditions and compatibility with diverse reagents make it a preferred choice for scale-up processes. Laboratories often employ it to synthesize heterocyclic compounds, which are critical in developing antiviral agents and anticancer drugs—topics frequently searched in medicinal chemistry forums and AI-driven drug design platforms.

Environmental and regulatory considerations further highlight the compound’s advantages. Unlike heavier halogens, its iodine moiety offers a balance between reactivity and safety, reducing waste in catalytic cycles. This aligns with the sustainable chemistry movement, a hot topic among researchers optimizing E-factor (Environmental Factor) metrics. Additionally, its low toxicity profile compared to brominated analogs positions it favorably in REACH and FDA compliance discussions.

Emerging applications of 3,4-Dimethyl-5-iodoanisole extend to agrochemicals and advanced materials. For instance, its derivatives are explored as photoactive components in OLEDs (Organic Light-Emitting Diodes), a sector gaining traction due to the global shift toward energy-efficient displays. Patent analyses reveal growing interest in its use for liquid crystal formulations, addressing queries on next-gen electronic devices.

To conclude, 3,4-Dimethyl-5-iodoanisole (CAS No. 1806333-60-7) exemplifies innovation at the intersection of organic chemistry and industrial demand. Its adaptability to C-H activation strategies and relevance in precision synthesis ensure its prominence in scientific literature and commercial catalogs. As AI-assisted molecular modeling accelerates, compounds like this will remain central to breakthroughs in life sciences and functional materials.

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